molecular formula C24H30ClN3O9P2 B14799301 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid

Cat. No.: B14799301
M. Wt: 601.9 g/mol
InChI Key: ZMANZJFJCCAHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Naphthoquine (phosphate) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert Naphthoquine (phosphate) into its reduced form.

    Substitution: Substitution reactions often involve the replacement of specific functional groups with other groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Naphthoquine (phosphate) is not fully elucidated. it is believed to exert its antimalarial effects by inhibiting hemozoin biocrystallization in the digestive vacuole of late-stage parasites . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and subsequent parasite death. In the case of its antiviral activity, Naphthoquine (phosphate) is thought to interfere with virus entry and post-entry replication .

Properties

Molecular Formula

C24H30ClN3O9P2

Molecular Weight

601.9 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]naphthalen-1-ol;phosphoric acid

InChI

InChI=1S/C24H24ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h4-13,27,29H,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4)

InChI Key

ZMANZJFJCCAHKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C2=CC=CC=C2C(=C1)NC3=C4C=CC(=CC4=NC=C3)Cl)O.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.